molecular formula C59H90O4 B12787297 AM9Udl3afp CAS No. 65085-30-5

AM9Udl3afp

Cat. No.: B12787297
CAS No.: 65085-30-5
M. Wt: 863.3 g/mol
InChI Key: ARZCDYVIZADZJN-UOLLGXFBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2RS)-7,8-Dimethoxy-2,5-dimethyl-2-((all-E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)-2H-1-benzopyran-6-ol involves several steps:

    Formation of the Benzopyran Ring: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation can be achieved using methanol and a strong acid like sulfuric acid.

    Attachment of the Long Alkyl Chain: This step involves the use of Grignard reagents or organolithium compounds to introduce the long alkyl chain with multiple double bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as chromatography and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2RS)-7,8-Dimethoxy-2,5-dimethyl-2-((all-E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)-2H-1-benzopyran-6-ol: undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Can be reduced to form dihydro derivatives.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Amino derivatives.

Scientific Research Applications

(2RS)-7,8-Dimethoxy-2,5-dimethyl-2-((all-E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)-2H-1-benzopyran-6-ol: has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2RS)-7,8-Dimethoxy-2,5-dimethyl-2-((all-E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)-2H-1-benzopyran-6-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    Tocopherol: A form of vitamin E, similar in its antioxidant properties but structurally distinct.

Uniqueness

(2RS)-7,8-Dimethoxy-2,5-dimethyl-2-((all-E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)-2H-1-benzopyran-6-ol: is unique due to its long alkyl chain with multiple double bonds, which imparts distinct chemical and physical properties.

Properties

CAS No.

65085-30-5

Molecular Formula

C59H90O4

Molecular Weight

863.3 g/mol

IUPAC Name

7,8-dimethoxy-2,5-dimethyl-2-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl]chromen-6-ol

InChI

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-42-59(12)43-41-54-53(11)55(60)57(61-13)58(62-14)56(54)63-59/h24,26,28,30,32,34,36,38,40-41,43,60H,15-23,25,27,29,31,33,35,37,39,42H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+

InChI Key

ARZCDYVIZADZJN-UOLLGXFBSA-N

Isomeric SMILES

CC1=C2C=CC(OC2=C(C(=C1O)OC)OC)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C2C=CC(OC2=C(C(=C1O)OC)OC)(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

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